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Compound of Interest

Compound Name: 4-Chloro-2-pyridin-3-ylquinazoline

Cat. No.: B100090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and

potential biological significance of 4-Chloro-2-pyridin-3-ylquinazoline. The information is

presented to aid researchers in the fields of medicinal chemistry, pharmacology, and drug

development.

Chemical Structure and Properties
4-Chloro-2-pyridin-3-ylquinazoline is a heterocyclic aromatic compound featuring a

quinazoline core substituted with a chlorine atom at the 4-position and a pyridine ring at the 2-

position. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of 4-Chloro-2-pyridin-3-ylquinazoline
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Property Value Source

IUPAC Name
4-chloro-2-(pyridin-3-

yl)quinazoline
PubChem

CAS Number 98296-25-4 BLDpharm[1]

Molecular Formula C₁₃H₈ClN₃ PubChemLite[2]

Molecular Weight 241.68 g/mol PubChemLite[2]

Monoisotopic Mass 241.04068 Da PubChemLite[2]

SMILES
ClC1=C2C=CC=CC2=NC(C3=

CC=CN=C3)=N1
BLDpharm[1]

InChIKey
TWEFNYVYEPIXIB-

UHFFFAOYSA-N
PubChemLite[2]

Predicted XlogP 3.4 PubChemLite[2]

Appearance Solid (predicted) -

Synthesis and Structure Elucidation
The synthesis of 4-Chloro-2-pyridin-3-ylquinazoline can be achieved through a two-step

process involving the formation of a quinazolinone intermediate followed by chlorination.

Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one
(Intermediate)
The precursor, 2-(pyridin-3-yl)quinazolin-4(3H)-one, can be synthesized via the condensation of

2-aminobenzamide with pyridine-3-carbaldehyde.

Experimental Protocol:

To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent such as ethanol or acetic

acid, add pyridine-3-carbaldehyde (1.1 eq).

The reaction mixture is heated to reflux for 4-6 hours and monitored by Thin Layer

Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the precipitated

solid is collected by filtration.

The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to

yield 2-(pyridin-3-yl)quinazolin-4(3H)-one.

Table 2: Spectroscopic Data for 2-(pyridin-3-yl)quinazolin-4(3H)-one

Technique Data

¹H NMR

Expected signals: δ 12.0-12.5 (s, 1H, NH), 9.0-

9.2 (m, 1H, pyridine-H), 8.6-8.8 (m, 1H, pyridine-

H), 8.1-8.3 (m, 1H, quinazolinone-H), 7.4-7.9

(m, 5H, aromatic-H).

¹³C NMR

Expected signals: δ ~162 (C=O), ~152 (C=N),

and other aromatic carbons in the range of 120-

150 ppm.

IR (cm⁻¹)

Expected peaks: ~3200-3000 (N-H stretch),

~1680 (C=O stretch), ~1610 (C=N stretch),

~1500-1400 (aromatic C=C stretch).

Synthesis of 4-Chloro-2-pyridin-3-ylquinazoline
The final product is obtained by the chlorination of the quinazolinone intermediate. A common

method for this transformation is the use of thionyl chloride (SOCl₂) with a catalytic amount of

N,N-dimethylformamide (DMF).[3]

Experimental Protocol:

To a suspension of 2-(pyridin-3-yl)quinazolin-4(3H)-one (1.0 eq) in excess thionyl chloride,

add a catalytic amount of DMF (e.g., 2-3 drops).

The mixture is heated to reflux for 2-4 hours, during which the solid should dissolve. The

reaction is monitored by TLC until the starting material is consumed.

After completion, the excess thionyl chloride is removed under reduced pressure.
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The residue is carefully quenched by pouring it onto crushed ice with stirring.

The resulting mixture is neutralized with a base (e.g., aqueous sodium bicarbonate or

ammonia solution) to precipitate the product.

The solid product is collected by filtration, washed with water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol

or acetonitrile) or by column chromatography.[3]

Table 3: Predicted Spectroscopic Data for 4-Chloro-2-pyridin-3-ylquinazoline

Technique Predicted Data

¹H NMR

Expected signals for the quinazoline ring

protons would shift downfield compared to the

precursor. Aromatic protons are expected in the

range of δ 7.5-9.3 ppm.

¹³C NMR

The carbonyl carbon signal (~162 ppm) will be

absent. A new signal for the carbon bearing the

chlorine atom is expected around 150-160 ppm.

Mass Spec (EI)

Expected molecular ion peak (M⁺) at m/z 241,

with an isotopic peak (M+2)⁺ at m/z 243 in an

approximate 3:1 ratio, characteristic of a

monochlorinated compound.

IR (cm⁻¹)

The N-H and C=O stretching bands will be

absent. Characteristic peaks for aromatic C-H,

C=C, and C=N stretching are expected.

Potential Biological Activity and Signaling Pathways
While specific biological data for 4-Chloro-2-pyridin-3-ylquinazoline is not extensively

reported in the public domain, the quinazoline scaffold is a well-established pharmacophore in

medicinal chemistry, particularly in the development of anticancer agents.
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Many 4-substituted quinazoline derivatives are known inhibitors of Epidermal Growth Factor

Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often

overexpressed in various cancers.[4][5] The binding of these inhibitors to the ATP-binding site

of the EGFR kinase domain blocks the downstream signaling cascade, leading to an anti-

proliferative effect.

Given its structural similarity to known EGFR inhibitors, it is plausible that 4-Chloro-2-pyridin-
3-ylquinazoline could also exhibit inhibitory activity against EGFR or other related kinases.
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Caption: Synthetic route to 4-Chloro-2-pyridin-3-ylquinazoline.

Postulated EGFR Inhibition Workflow
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Caption: Postulated mechanism of EGFR inhibition.

Disclaimer: The experimental protocols and spectroscopic data provided are based on

established chemical literature for similar compounds and may require optimization for the

specific synthesis of 4-Chloro-2-pyridin-3-ylquinazoline. The biological activity is postulated

based on structural analogy and requires experimental verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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